molecular formula C19H29BN2O3 B1436091 1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874299-12-4

1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B1436091
CAS RN: 874299-12-4
M. Wt: 344.3 g/mol
InChI Key: CGJCWUWDGMPETC-UHFFFAOYSA-N
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Description

“1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic compound. It contains a cyclohexyl group, a phenyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclohexylamine with a phenyl isocyanate to form the urea, followed by a borylation reaction to attach the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is known to participate in borylation reactions . The urea group could potentially undergo reactions with strong acids or bases.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a colorless liquid and has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Borylation Reactions

The borylation of benzylic C-H bonds is a pivotal step in organic synthesis1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be used in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is crucial for creating complex molecules with high precision.

Hydroboration of Alkynes and Alkenes

Hydroboration is a fundamental reaction in organic chemistry. The compound can act as a reagent in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process is essential for adding boron atoms to molecules, which can then be further transformed into various functional groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful technique for forming carbon-carbon bonds. This compound can be coupled with aryl iodides in the presence of a copper catalyst to form aryl boronates , which are valuable intermediates in the synthesis of biaryl compounds.

Asymmetric Synthesis

Asymmetric synthesis is vital for creating chiral molecules1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be used in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates , which are important in the production of enantiomerically pure pharmaceuticals.

properties

IUPAC Name

1-cyclohexyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-18(2)19(3,4)25-20(24-18)14-9-8-12-16(13-14)22-17(23)21-15-10-6-5-7-11-15/h8-9,12-13,15H,5-7,10-11H2,1-4H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJCWUWDGMPETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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1-Cyclohexyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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